

Electronic and optical properties of 4-(Diphenylamino)benzaldehyde.

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Compound of Interest

Compound Name: 4-(Diphenylamino)benzaldehyde

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An In-depth Technical Guide to the Electronic and Optical Properties of 4-(Diphenylamino)benzaldehyde For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diphenylamino)benzaldehyde is a versatile organic compound characterized by its unique donor- π -acceptor (D- π -A) architecture. This structure, composed of an electron-donating diphenylamino group and an electron-accepting benzaldehyde moiety linked by a phenyl π -bridge, gives rise to a fascinating array of electronic and optical properties. These include strong intramolecular charge transfer (ICT), aggregation-induced emission (AIE), and reversible redox behavior. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and a summary of the compound's applications in materials science and medicinal chemistry.

Introduction

4-(Diphenylamino)benzaldehyde, also known as 4-formyltriphenylamine, is a crystalline solid that has garnered significant attention in the scientific community.^[1] Its molecular framework is ideal for a variety of applications, ranging from organic light-emitting diodes (OLEDs) and fluorescent probes to pharmaceutical intermediates.^[2] The nitrogen atom of the diphenylamino group acts as a potent electron donor, while the aldehyde group serves as an electron acceptor. This electronic push-pull system is fundamental to its utility in advanced functional

materials.[3] Derivatives of this compound have shown potential antimicrobial and anticancer properties, highlighting its relevance in drug development.[3]

Physicochemical and Structural Properties

The fundamental properties of **4-(Diphenylamino)benzaldehyde** are summarized in the table below. The molecule's structure features a trigonal-planar geometry around the central nitrogen atom.[4] The two phenyl rings of the donor group and the benzaldehyde acceptor group are twisted relative to this central plane, which influences its electronic and solid-state packing properties.[4][5]

Property	Value	Reference(s)
CAS Number	4181-05-9	[1][6]
Molecular Formula	C ₁₉ H ₁₅ NO	[1]
Molecular Weight	273.33 g/mol	[1]
Appearance	Pale yellow to off-white solid	[2]
Melting Point	129-133 °C	[1][7]
Solubility	Soluble in methanol, chloroform, DMF; Insoluble in water.	[2][7]
Purity	Typically 96-98%	[6][7]

Electronic and Optical Properties

The defining characteristics of **4-(Diphenylamino)benzaldehyde** stem from its D- π -A structure, which facilitates a strong intramolecular charge transfer (ICT) from the diphenylamino donor to the benzaldehyde acceptor upon photoexcitation.[5] This ICT is responsible for the molecule's significant optical and electronic responses.

Intramolecular Charge Transfer (ICT) and Photophysics

The visible absorption spectra of **4-(Diphenylamino)benzaldehyde** and its derivatives are dominated by intense $\pi \rightarrow \pi^*$ ICT bands.[5] This charge transfer significantly influences the

compound's fluorescence properties. A unique characteristic of this molecule is its Aggregation-Induced Enhanced Emission (AIEE).[8] In dilute solutions like pure DMF, it is fluorescent, but this emission is quenched at intermediate solvent polarities (e.g., DMF/water mixtures).[8] However, in highly aggregated states, such as in solvent mixtures with a high water fraction (75-99%), the fluorescence is recovered and dramatically enhanced.[8] This AIEE phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission.

The compound also exhibits mechanoluminochromism, where the luminescence color changes upon the application of mechanical pressure to the solid state, indicating its sensitivity to the physical environment.[8]

Property	Value	Conditions / Solvent	Reference(s)
Absorption (λ_{abs})	Dominated by $\pi \rightarrow \pi^*$ ICT bands	N/A	[5]
Fluorescence (λ_{em})	~530 nm	Pure DMF Solution	[8]
AIEE Fluorescence (λ_{em})	468 nm to 473 nm	DMF/H ₂ O (75% to 99% water)	[8]
Electrochemical Oxidation	Partially reversible	N/A	[5]

Electrochemical Behavior

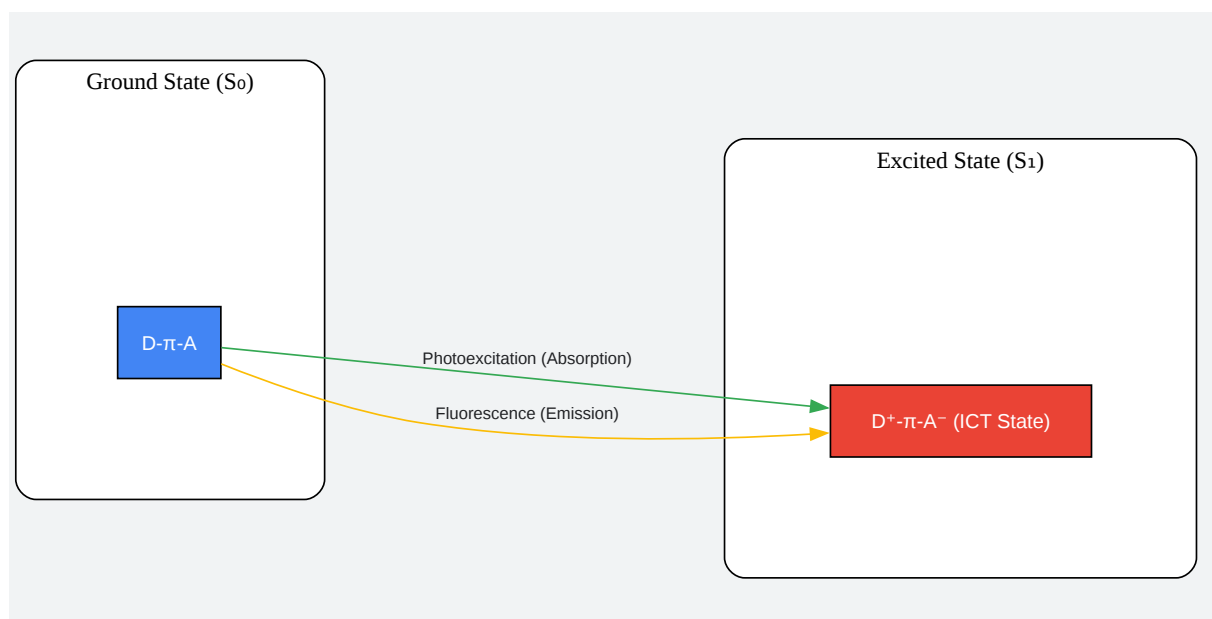
Cyclic voltammetry studies reveal that **4-(Diphenylamino)benzaldehyde** undergoes partially reversible oxidation associated with the electron-rich diphenylamino group.[5] This redox activity is crucial for its application as a hole-transporting material in organic electronic devices such as OLEDs.

Mandatory Visualizations

Intramolecular Charge Transfer (ICT) Pathway

The following diagram illustrates the electronic transitions within the **4-(Diphenylamino)benzaldehyde** molecule. Upon absorbing a photon (photoexcitation), an

electron is promoted from the ground state (S_0) to an excited state (S_1). In this excited state, a significant transfer of electron density occurs from the diphenylamino (donor) moiety to the benzaldehyde (acceptor) moiety, creating the ICT state. The molecule then relaxes to the ground state by emitting a photon (fluorescence).



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Diagram 1: Intramolecular Charge Transfer (ICT) process in **4-(Diphenylamino)benzaldehyde**.

Experimental Workflow

The general workflow for the synthesis and characterization of **4-(Diphenylamino)benzaldehyde** is depicted below. The process begins with the chemical synthesis, followed by purification and comprehensive characterization of its electronic and optical properties using various spectroscopic and electrochemical techniques.



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Diagram 2: General workflow for synthesis and characterization.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

This protocol describes a common method for synthesizing **4-(Diphenylamino)benzaldehyde**.
[9][10]

- Principle: The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring, in this case, triphenylamine, using a Vilsmeier reagent generated in situ from a

substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl_3).
[9][11][12] The reaction proceeds via electrophilic aromatic substitution.[10]

- Materials and Equipment:

- Triphenylamine
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Ice bath, heating mantle, magnetic stirrer
- Three-neck round-bottom flask, dropping funnel, condenser
- Standard glassware for workup and purification

- Procedure:

- In a three-neck flask equipped with a stirrer, dropping funnel, and condenser, place triphenylamine and DMF.
- Cool the flask in an ice-water bath.
- Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled mixture while stirring.
- After the addition is complete, remove the ice bath and heat the reaction mixture (e.g., to $70\text{--}95^\circ\text{C}$) for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and pour it into a beaker containing ice water or warm water to precipitate the product.
- Neutralize the solution, if necessary (e.g., with sodium acetate or sodium hydroxide solution).
- Collect the precipitate by filtration, wash it thoroughly with water, and then with a suitable solvent like an ethanol/water mixture.

- The crude product can be further purified by recrystallization (e.g., from methanol or chloroform) or column chromatography.[\[4\]](#)

UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for measuring the absorption spectrum.[\[13\]](#)[\[14\]](#)

- Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[\[3\]](#) The absorption is due to electronic transitions from the ground state to an excited state and is governed by the Beer-Lambert Law.[\[13\]](#)
- Materials and Equipment:
 - **4-(Diphenylamino)benzaldehyde** sample
 - Spectroscopic grade solvent (e.g., DMF, Chloroform)
 - Double-beam UV-Vis spectrophotometer
 - Quartz cuvettes (1 cm path length)
- Procedure:
 - Prepare a dilute stock solution of the compound in the chosen solvent.
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Set the desired wavelength range for the scan (e.g., 250-700 nm).[\[15\]](#)
 - Fill two cuvettes with the pure solvent to be used as the blank/reference.
 - Place the reference cuvette in the reference beam path and the sample cuvette (still containing only solvent) in the sample beam path.
 - Run a baseline correction to zero the instrument with the solvent.[\[14\]](#)
 - Replace the solvent in the sample cuvette with the prepared sample solution.
 - Run the scan to record the absorption spectrum, plotting absorbance versus wavelength.

Fluorescence Spectroscopy

This protocol provides a general method for measuring fluorescence emission spectra.[\[15\]](#)[\[16\]](#)

- Principle: Fluorescence is the emission of light by a substance that has absorbed light. The molecule is excited to a higher electronic state and then radiatively relaxes to the ground state, emitting a photon at a lower energy (longer wavelength) than the absorbed photon.
- Materials and Equipment:
 - **4-(Diphenylamino)benzaldehyde** sample solution
 - Spectrofluorometer
 - Quartz cuvettes
- Procedure:
 - Prepare a very dilute solution of the sample in a suitable solvent. The absorbance at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.
 - Turn on the spectrofluorometer and allow the source lamp (e.g., Xenon lamp) to stabilize.[\[16\]](#)
 - Place the cuvette containing the sample solution in the sample holder.
 - Set the excitation wavelength (λ_{ex}). This is often chosen as the wavelength of maximum absorption (λ_{abs}) determined from the UV-Vis spectrum, or slightly lower.[\[15\]](#)
 - Set the range for the emission scan, which should start at a wavelength longer than the excitation wavelength and extend to cover the expected emission profile (e.g., 400-700 nm).
 - Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.[\[17\]](#)
 - Record the emission spectrum, plotting fluorescence intensity versus wavelength.

Cyclic Voltammetry (CV)

This protocol describes the basic steps for performing a CV experiment.[18][19][20]

- Principle: CV is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured.[20] It provides information on the redox potentials and electrochemical stability of a compound.[18]
- Materials and Equipment:
 - Potentiostat
 - Three-electrode cell: Working Electrode (e.g., Glassy Carbon), Reference Electrode (e.g., Ag/AgCl), and Counter Electrode (e.g., Platinum wire).[21]
 - Electrolyte solution: A solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).[21]
 - Inert gas (Nitrogen or Argon) for deoxygenation.
- Procedure:
 - Prepare a solution of the sample in the electrolyte solution.
 - Polish the working electrode to ensure a clean, reproducible surface.[22]
 - Assemble the three-electrode cell with the prepared solution.
 - Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
 - Connect the electrodes to the potentiostat.
 - Set the CV parameters in the software: initial potential, vertex potentials (the switching potentials), final potential, and scan rate (e.g., 50-100 mV/s).[18]

- Run a CV scan on the blank electrolyte solution first to check for impurities and determine the solvent window.
- Run the CV scan on the sample solution to record the voltammogram (current vs. potential). The resulting plot will show peaks corresponding to the oxidation and/or reduction of the analyte.

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